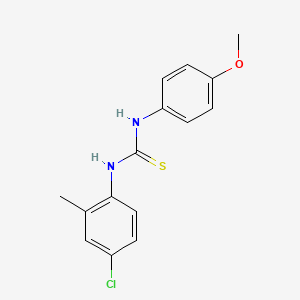![molecular formula C18H26N2O2 B5753608 N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide, also known as CB-1 receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound is a selective antagonist of the cannabinoid receptor 1 (CB-1), which is primarily found in the central nervous system (CNS). The CB-1 receptor plays a crucial role in regulating various physiological processes such as appetite, pain sensation, and mood.
作用機序
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide acts as a selective antagonist of the N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor. The N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor is primarily found in the CNS and plays a crucial role in regulating various physiological processes such as appetite, pain sensation, and mood. The N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor is activated by endocannabinoids, which are naturally occurring cannabinoids produced by the body. N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide blocks the activation of the N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor by endocannabinoids, which leads to a decrease in appetite and food intake.
Biochemical and Physiological Effects:
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal studies. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
The advantages of using N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide in lab experiments include its selective antagonism of the N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor, its ability to decrease food intake and body weight, and its potential therapeutic benefits in various diseases and conditions. However, there are also some limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which could lead to unintended consequences. Additionally, the long-term effects of using this compound are not well understood, and more research is needed to fully understand its potential risks and benefits.
将来の方向性
There are several future directions for research on N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide. One direction is to further study its potential therapeutic benefits in various diseases and conditions, such as obesity, diabetes, and drug addiction. Additionally, more research is needed to fully understand its mechanism of action and potential off-target effects. Another direction is to develop more selective and potent N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide receptor antagonists that have fewer off-target effects and fewer potential risks. Finally, more research is needed to understand the long-term effects of using this compound and to develop safe and effective dosing regimens.
合成法
The synthesis of N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide is a multistep process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3-cyclopentylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminophenylbutyric acid to form the amide product. The final step involves the protection of the amino group with tert-butyloxycarbonyl (Boc) to form the final product.
科学的研究の応用
N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide has been extensively studied for its potential therapeutic benefits in various diseases and conditions. It has been shown to be effective in the treatment of obesity, diabetes, and metabolic disorders. Additionally, it has been studied for its potential in the treatment of drug addiction, depression, and anxiety disorders.
特性
IUPAC Name |
N-[2-(3-cyclopentylpropanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-7-17(21)19-15-10-5-6-11-16(15)20-18(22)13-12-14-8-3-4-9-14/h5-6,10-11,14H,2-4,7-9,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYHZIVXPKFCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-cyclopentylpropanoylamino)phenyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)
![N-cyclohexyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5753534.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B5753556.png)
![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
![2,4-dichlorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5753566.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)

![4-methoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5753595.png)
![N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)

